[2,2'-Bipyridine]-5-carboxylic acid
Overview
Description
[2,2'-Bipyridine]-5-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H8N2O2 and its molecular weight is 200.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Nicotinic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
[2,2’-Bipyridine]-5-carboxylic acid, also known as 2,2’-bipyridine-5,5’-dicarboxylic acid, is a derivative of bipyridine . It has been found to interact with metal ions, particularly copper (II) ions , and is known to chelate with Cu^2+ . The compound’s primary targets are therefore metal ions, specifically transition metals, within biological systems .
Mode of Action
The compound interacts with its targets through its carboxylic acid functionalities and nitrogen atoms present in the bipyridine moiety . It forms complexes with metal ions, acting as a bidentate chelating ligand . This interaction results in changes in the metal ion’s coordination environment, which can influence various biological activities .
Biochemical Pathways
It’s known that the compound’s interaction with metal ions can influence metal ion homeostasis within cells . Disruptions in metal ion homeostasis can affect numerous biochemical pathways, potentially leading to various downstream effects such as alterations in enzyme activity or protein function .
Result of Action
The molecular and cellular effects of [2,2’-Bipyridine]-5-carboxylic acid’s action are largely dependent on its interaction with metal ions. For instance, it has been suggested that the compound may have antioxidant activity and cytotoxic specificity towards cancer cells . These effects are likely to be context-dependent and may vary based on factors such as the specific metal ions present and the cellular environment .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [2,2’-Bipyridine]-5-carboxylic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its targets and may influence its overall biological activity
Biochemical Analysis
Biochemical Properties
[2,2’-Bipyridine]-5-carboxylic acid is known to form complexes with transition metals . These complexes have been shown to interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions . The nature of these interactions is largely dependent on the specific transition metal involved in the complex.
Molecular Mechanism
The molecular mechanism of [2,2’-Bipyridine]-5-carboxylic acid is largely based on its ability to form complexes with transition metals . These complexes can interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Bipyridine compounds are known to be stable and have been used in various in vitro and in vivo studies .
Metabolic Pathways
Bipyridine compounds are known to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
Given its ability to form complexes with transition metals, it may interact with various transporters or binding proteins .
Subcellular Localization
Based on its biochemical properties, it may be localized to specific compartments or organelles depending on its interactions with other biomolecules .
Properties
IUPAC Name |
6-pyridin-2-ylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)8-4-5-10(13-7-8)9-3-1-2-6-12-9/h1-7H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMHPOLRJIRLPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173368 | |
Record name | (2,2'-Bipyridine)-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40173368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1970-80-5 | |
Record name | (2,2'-Bipyridine)-5-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001970805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2,2'-Bipyridine)-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40173368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(pyridin-2-yl)pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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